molecular formula C21H23N3O7 B12295069 9-Didemethyl Minocycline

9-Didemethyl Minocycline

Cat. No.: B12295069
M. Wt: 429.4 g/mol
InChI Key: ZZLPMVKBERHMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 9-Didemethyl Minocycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

The primary action of 9-Didemethyl Minocycline involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 30S ribosomal subunit in bacterial cells, blocking the attachment of aminoacyl-tRNA to the mRNA-ribosome complex at the ribosomal acceptor (A) site . This mechanism is common among tetracyclines and is crucial for its antibacterial activity.

Properties

Molecular Formula

C21H23N3O7

Molecular Weight

429.4 g/mol

IUPAC Name

9-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide

InChI

InChI=1S/C21H23N3O7/c1-24(2)14-9-6-8-5-7-3-4-10(22)15(25)11(7)16(26)12(8)18(28)21(9,31)19(29)13(17(14)27)20(23)30/h3-4,8-9,14,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30)

InChI Key

ZZLPMVKBERHMQN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1C2CC3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O

Origin of Product

United States

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